molecular formula C23H18ClNOS4 B11030376 (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11030376
M. Wt: 488.1 g/mol
InChI Key: FPAYDMJYVACDDC-UHFFFAOYSA-N
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Description

The compound (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule that features a benzothiophene ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and quinoline derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiophene and quinoline moieties makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H18ClNOS4

Molecular Weight

488.1 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C23H18ClNOS4/c1-11-9-12(2)18-14(10-11)16-20(29-30-22(16)27)23(3,4)25(18)21(26)19-17(24)13-7-5-6-8-15(13)28-19/h5-10H,1-4H3

InChI Key

FPAYDMJYVACDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C4=C(C5=CC=CC=C5S4)Cl)(C)C)SSC3=S)C

Origin of Product

United States

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